3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione
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Overview
Description
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with two 3,4-dihydroxyphenyl groups, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an amine derivative, followed by cyclization to form the pyrrole ring . The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile molecule in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-hydroxyphenyl)pyrrole-2,5-dione
- Pyrrolo[3,4-c]pyrrole-1,3-dione
- Pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is unique due to the presence of two 3,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
653572-67-9 |
---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO6/c18-9-3-1-7(5-11(9)20)13-14(16(23)17-15(13)22)8-2-4-10(19)12(21)6-8/h1-6,18-21H,(H,17,22,23) |
InChI Key |
FIQIUQXSGNPKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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